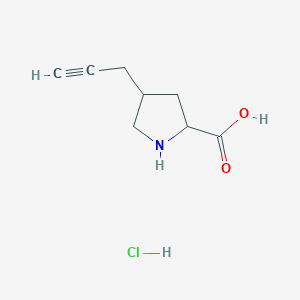

4-Prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride

Description

4-Prop-2-ynylpyrrolidine-2-carboxylic acid hydrochloride is a pyrrolidine derivative with a propargyl (prop-2-ynyl) substituent at the 4-position of the pyrrolidine ring and a carboxylic acid group at the 2-position. The hydrochloride salt enhances its stability and solubility for pharmaceutical or synthetic applications. The propargyl group confers unique reactivity, particularly in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it valuable for bioconjugation and drug development .

Properties

Molecular Formula |

C8H12ClNO2 |

|---|---|

Molecular Weight |

189.64 g/mol |

IUPAC Name |

4-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C8H11NO2.ClH/c1-2-3-6-4-7(8(10)11)9-5-6;/h1,6-7,9H,3-5H2,(H,10,11);1H |

InChI Key |

WSLSABJECSWKCW-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1CC(NC1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-gamma-propynyl-L-proline-HCl typically involves the following steps:

Starting Material: The synthesis begins with L-proline, a naturally occurring amino acid.

Introduction of the Propynyl Group: The propynyl group is introduced at the gamma position of the proline ring through a series of chemical reactions, which may include alkylation or acylation reactions.

Chirality Control: The chirality of the compound is controlled using chiral catalysts or chiral starting materials to ensure the desired ®-configuration.

Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to improve the compound’s stability and solubility.

Industrial Production Methods

Industrial production of ®-gamma-propynyl-L-proline-HCl may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

®-gamma-propynyl-L-proline-HCl can undergo various chemical reactions, including:

Oxidation: The propynyl group can be oxidized to form different functional groups, such as aldehydes or carboxylic acids.

Reduction: The compound can be reduced to form saturated derivatives.

Substitution: The proline ring can undergo substitution reactions, where different substituents replace the existing groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce saturated proline derivatives.

Scientific Research Applications

®-gamma-propynyl-L-proline-HCl has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: It has potential therapeutic applications, such as in the development of new drugs for treating various diseases.

Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of ®-gamma-propynyl-L-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The propynyl group can form covalent bonds with active sites, leading to inhibition or modulation of the target’s activity. The proline ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

The following table summarizes key structural analogs, their substituents, molecular weights, and applications:

*Solubility inferred from substituent polarity. †Calculated from formula C8H11NO2·HCl. ‡Estimated from EC number in .

Key Observations:

- Propargyl vs. Azide Groups : Both substituents enable click chemistry, but propargyl derivatives are often more stable than azides, which can decompose under light or heat .

- Hydrophobicity : Cyclohexyl and phenyl substituents increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility .

- Hydrophilicity : Hydroxymethyl and hydroxyl groups (e.g., in L-hydroxyproline) improve water solubility, favoring biomedical applications .

Physicochemical and Functional Comparisons

Reactivity:

- Propargyl Group : Enables covalent bonding with azides, forming triazole linkages. Ideal for targeted drug delivery .

- Hydroxyl/Hydroxymethyl : Participate in hydrogen bonding, influencing interactions with biological targets (e.g., enzyme active sites) .

Pharmacokinetic Properties:

Biological Activity

4-Prop-2-ynylpyrrolidine-2-carboxylic acid; hydrochloride, also known as gamma-propynyl-L-proline-HCl, is a chiral amino acid derivative that has garnered attention for its potential biological activities. This compound features a unique structure characterized by a propynyl group attached to the gamma position of the proline ring, which influences its interaction with various biological targets.

Molecular Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C8H12ClNO2 |

| Molecular Weight | 189.64 g/mol |

| IUPAC Name | 4-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride |

| InChI Key | WSLSABJECSWKCW-UHFFFAOYSA-N |

| Canonical SMILES | C#CCC1CC(NC1)C(=O)O.Cl |

The biological activity of 4-prop-2-ynylpyrrolidine-2-carboxylic acid; hydrochloride primarily involves its interaction with specific enzymes and receptors. The propynyl group can form covalent bonds with active sites, leading to inhibition or modulation of enzymatic activity. The proline ring enhances the stability of the compound's binding to its targets, which may include various enzymes involved in metabolic pathways and receptor systems .

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for several enzymes. For instance, it has been studied for its potential to inhibit carbonic anhydrase (CA), an enzyme crucial for maintaining acid-base balance in organisms. Inhibitors like 4-prop-2-ynylpyrrolidine have been shown to bind effectively to the active site of CA, thereby reducing its activity .

Receptor Binding

The compound's structural properties allow it to interact with specific receptors, potentially influencing signaling pathways. Its chiral nature may lead to different biological effects depending on the enantiomer utilized. This aspect is critical in drug design, where the configuration can significantly affect efficacy and safety profiles .

Study on Antioxidant Activity

A study conducted on various carboxylic acid derivatives, including 4-prop-2-ynylpyrrolidine, highlighted its antioxidant properties. The research demonstrated that compounds with similar structures exhibited significant free radical scavenging activities, suggesting potential therapeutic applications in oxidative stress-related diseases .

Clinical Implications

In clinical settings, derivatives of this compound have been explored for their roles in treating conditions such as hyperprolinemia and other metabolic disorders. For example, urinary excretion patterns of related compounds have been observed in patients with metabolic dysfunctions, indicating a possible link between these metabolites and disease states .

In Vitro Studies

In vitro studies have shown that 4-prop-2-ynylpyrrolidine can modulate cellular responses under oxidative stress conditions. These findings suggest that it may protect against cellular damage induced by reactive oxygen species (ROS), which are implicated in various diseases .

Comparative Analysis

Comparative studies with other amino acid derivatives have illustrated that 4-prop-2-ynylpyrrolidine exhibits unique properties due to the presence of the propynyl group. This structural feature differentiates it from other proline derivatives and enhances its potential as a therapeutic agent .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-Prop-2-ynylpyrrolidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via esterification of pyrrolidine-2-carboxylic acid derivatives, followed by prop-2-ynyl group introduction and HCl salt formation. Key steps include:

- Esterification : Use ethanol or methanol with acid catalysts (e.g., H₂SO₄) under reflux (60–80°C) to form the ester intermediate .

- Alkynylation : Employ Sonogashira coupling or nucleophilic substitution to introduce the prop-2-ynyl group, requiring palladium catalysts and controlled inert atmospheres .

- Salt Formation : Treat the free base with concentrated HCl in anhydrous ether or ethanol, followed by recrystallization for purity .

- Yield Optimization : Monitor reaction progress via TLC or HPLC. Impurities (e.g., unreacted starting materials) can reduce yield; optimize stoichiometry and catalyst loading .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H/¹³C NMR to verify prop-2-ynyl proton signals (~2.5 ppm for acetylenic protons) and pyrrolidine ring conformation .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ for C₉H₁₂ClNO₂) .

- X-ray Crystallography : Resolve chiral centers and salt formation (if single crystals are obtainable) .

- Elemental Analysis : Validate Cl⁻ content (~20–22% w/w) .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Stability studies should include:

- pH Stability : The hydrochloride salt is stable in acidic conditions (pH 2–6) but hydrolyzes above pH 7. Monitor degradation via HPLC in buffers (e.g., phosphate, acetate) .

- Thermal Stability : Decomposition occurs above 150°C, with racemization at 100–120°C. Use thermogravimetric analysis (TGA) to assess thermal thresholds .

- Light Sensitivity : Store in amber vials under nitrogen to prevent photooxidation of the prop-2-ynyl group .

Advanced Research Questions

Q. How does the stereochemistry of the pyrrolidine ring influence catalytic hydrogenation outcomes in derivative synthesis?

- Methodological Answer :

- Substrate Geometry : Cis- vs. trans-pyrrolidine conformers affect hydrogenation pathways. For example, cis-isomers may favor non-classical hydrogenation with Pd/C, while trans-isomers yield racemic mixtures .

- Catalyst Selection : Use chiral catalysts (e.g., (R)-BINAP-Pd) to control enantioselectivity during alkynyl group reduction. Monitor stereochemical outcomes via chiral HPLC .

Q. What experimental strategies can elucidate interactions between this compound and neurological targets (e.g., ion channels, GPCRs)?

- Methodological Answer :

- Binding Assays : Perform radioligand displacement studies (e.g., ³H-labeled compounds) on membrane preparations from neuronal tissues.

- Functional Assays : Use patch-clamp electrophysiology to assess modulation of ion currents (e.g., NMDA or GABA receptors) .

- Molecular Docking : Employ Schrödinger Suite or AutoDock to model interactions with receptor active sites, using crystallographic data (e.g., PDB IDs) .

Q. How can computational modeling resolve contradictions in reported bioactivity data for pyrrolidine derivatives?

- Methodological Answer :

- QSAR Studies : Correlate substituent effects (e.g., prop-2-ynyl vs. phenyl groups) with bioactivity using Gaussian or COSMO-RS for solvation energy calculations .

- Metabolic Stability Prediction : Use ADMET Predictor or SwissADME to compare oxidation rates (e.g., CYP450-mediated) across analogs .

- Data Reconciliation : Apply machine learning (e.g., Random Forest) to identify outliers in bioactivity datasets, focusing on assay conditions (e.g., cell line variability) .

Q. What are the challenges in designing click chemistry-compatible derivatives for bioconjugation?

- Methodological Answer :

- Azide-Alkyne Cycloaddition : Introduce azide groups at the pyrrolidine nitrogen or carboxylic acid moiety for Cu(I)-catalyzed "click" reactions. Optimize solvent (t-BuOH/H₂O) and catalyst (TBTA) to minimize side reactions .

- In Vivo Compatibility : Ensure derivatives retain solubility in aqueous buffers (e.g., PBS) and avoid cytotoxicity by testing in HEK-293 or HeLa cells .

Q. How can researchers address discrepancies in pharmacokinetic data between in vitro and in vivo models?

- Methodological Answer :

- Permeability Assays : Compare Caco-2 cell monolayer transport with in vivo bioavailability in rodents. Adjust formulations (e.g., PEGylation) to enhance absorption .

- Metabolite Profiling : Use LC-MS/MS to identify species-specific metabolites (e.g., hydroxylated or glucuronidated products) .

- PBPK Modeling : Simulate human pharmacokinetics using GastroPlus, incorporating logP, pKa, and protein binding data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.